

Comprehensive Technical Guide: Uridine Triphosphate 13C9, 15N2 Sodium Salt

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Compound of Interest

Compound Name: Uridine triphosphate 13C9,15N2
(sodium)

Cat. No.: B8192620

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Target Audience: Structural Biologists, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide

Executive Summary

Uridine 5'-triphosphate (UTP) is a critical pyrimidine nucleoside triphosphate that serves as a substrate for RNA synthesis and acts as an extracellular signaling molecule via purinergic (P2Y) receptors. The stable isotope-labeled variant, Uridine triphosphate 13C9, 15N2 sodium salt, represents a cornerstone reagent in modern structural biology and analytical chemistry. By uniformly substituting naturally occurring 12C and 14N with their NMR-active, spin-1/2 isotopes (13C and 15N), this compound enables the resolution of complex RNA structures via multidimensional heteronuclear NMR spectroscopy. Furthermore, its distinct mass shift (+11 Da) makes it an unimpeachable internal standard for absolute quantification in LC-MS/MS metabolomics.

This guide details the physicochemical properties, structural causality, and field-validated protocols for maximizing the utility of UTP- 13C9,15N2sodium salt in advanced laboratory settings.

Chemical & Physical Properties

The formulation of UTP as a sodium salt is not arbitrary; the triphosphate moiety is highly polyanionic at physiological pH. The free acid form is thermodynamically unstable and prone to rapid autocatalytic hydrolysis of its phosphoanhydride bonds. The incorporation of sodium counterions (typically disodium or trisodium) neutralizes the charge repulsion, stabilizing the molecule for long-term storage^{[1][2]}.

Isotopic Mass Derivation

To understand the precise mass of this reagent, one must calculate the isotopic shift:

- Unlabeled UTP (Free Acid): C₉H₁₅N₂O₁₅P₃(MW: 484.14 g/mol)
- Isotopic Substitution: 9 × ¹³C (+9 Da) and 2 × ¹⁵N (+2 Da) yields a free acid MW of ~495.06 g/mol ^[2].
- Disodium Salt Formation: Replacing two protons with two sodium ions (+43.96 Da) yields the standard commercial disodium salt MW of 539.03 g/mol ^[3].

Quantitative Data Summary

Property	Specification / Value	Causality & Notes
CAS Number	285978-18-9	Specific to the labeled sodium salt.
Molecular Formula	$13C_9H_{13}15N_2Na_2O_{15}P_3$	Represents the disodium salt variant[4].
Molecular Weight	539.03 g/mol	+11 Da mass shift compared to unlabeled disodium UTP[3].
Isotopic Enrichment	≥ 98 atom % ^{13}C , ≥ 98 atom % ^{15}N	Critical for preventing signal splitting and spectral overlap in NMR[2][5].
Aqueous Solubility	~ 50 mg/mL (~ 90 mM)	Highly soluble due to the polar triphosphate and sodium counterions[1][6].
DMSO Solubility	~ 1 mg/mL (~ 1.8 mM)	Poorly soluble; sonication is required to disrupt the crystalline lattice[1][6].
Storage (Solid)	$-20^\circ C$ (up to 3 years)	Prevents thermal degradation of the phosphoanhydride bonds[1].
Storage (Solution)	$-80^\circ C$ (up to 1 year)	Aqueous solutions are prone to slow hydrolysis; deep freezing halts kinetics[1].

Experimental Workflows & Self-Validating Protocols

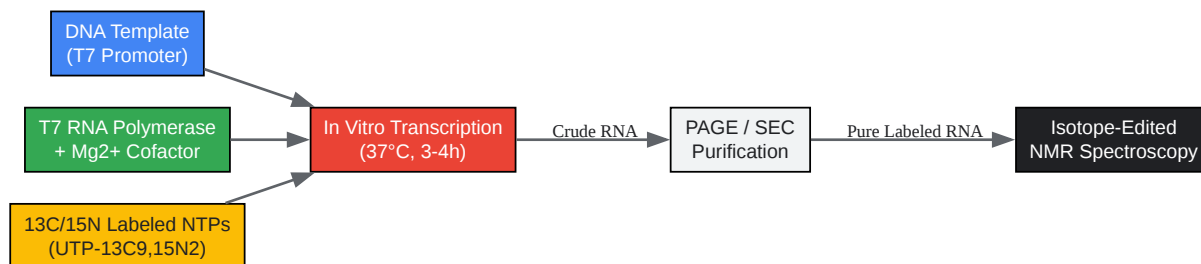
Synthesis of Isotope-Labeled RNA via In Vitro Transcription (IVT)

For NMR structural determination of RNA, researchers must synthesize fully labeled RNA transcripts. UTP- $^{13}C_9,^{15}N_2$ is utilized alongside labeled ATP, GTP, and CTP in a T7 bacteriophage RNA polymerase system.

Causality Check: Why must the magnesium (Mg^{2+}) concentration be strictly controlled? Mg^{2+} is an essential cofactor for T7 RNA polymerase. However, NTPs strongly chelate Mg^{2+} . If the total NTP concentration exceeds the free Mg^{2+} concentration, the enzyme is stripped of its cofactor, and transcription halts. The protocol below ensures a self-validating stoichiometric excess of Mg^{2+} .

Step-by-Step Methodology:

- Reaction Assembly: In an RNase-free microcentrifuge tube, combine the following at room temperature (avoid ice to prevent spermidine precipitation):
 - 40 mM Tris-HCl (pH 8.0)
 - 20 mM $MgCl_2$ (Ensures +4 mM excess over total NTPs)
 - 2 mM Spermidine (Stabilizes the DNA template)
 - 4 mM each of labeled NTPs (including UTP- $^{13}C_9,^{15}N_2$ sodium salt)
 - 0.1 U/ μ L Yeast Inorganic Pyrophosphatase (Prevents magnesium pyrophosphate precipitation, which shifts reaction equilibrium)
 - 1 μ M DNA Template (containing T7 promoter)
 - T7 RNA Polymerase (0.05 mg/mL final)
- Incubation: Incubate at 37°C for 3 to 4 hours.
- Quenching: Add 0.5 M EDTA to a final concentration of 25 mM. Logic: EDTA rapidly chelates Mg^{2+} , instantly halting polymerase activity and preventing non-templated nucleotide addition at the 3' end.
- Purification: Purify the labeled RNA via preparative denaturing Polyacrylamide Gel Electrophoresis (PAGE) or Size Exclusion Chromatography (SEC) to remove unincorporated labeled UTP for potential recycling.



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Caption: Workflow for generating NMR-grade isotope-labeled RNA using UTP-13C9,15N2 and T7 Polymerase.

LC-MS/MS Metabolomics: Absolute Quantification of Intracellular UTP

In metabolomics, quantifying endogenous UTP is notoriously difficult due to rapid intracellular turnover and ion suppression during mass spectrometry. Spiking samples with UTP- 13C9 ,15N2acts as an internal standard, correcting for both extraction losses and matrix effects.

Step-by-Step Methodology:

- **Metabolic Quenching:** Rapidly aspirate media from cultured cells and immediately add 80% cold Methanol (-80°C). Logic: The extreme cold and organic solvent instantly denature endogenous phosphatases and kinases, freezing the UTP/UDP/UMP ratio.
- **Standard Spiking:** Immediately spike the lysis buffer with a known concentration (e.g., 1 μ M) of UTP- 13C9,15N2sodium salt.
- **Extraction:** Scrape cells, centrifuge at 15,000 \times g for 15 mins at 4°C to pellet proteins. Extract the supernatant and dry under nitrogen gas.
- **Chromatography:** Reconstitute in acetonitrile/water and inject onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Logic: Standard C18 reversed-phase columns

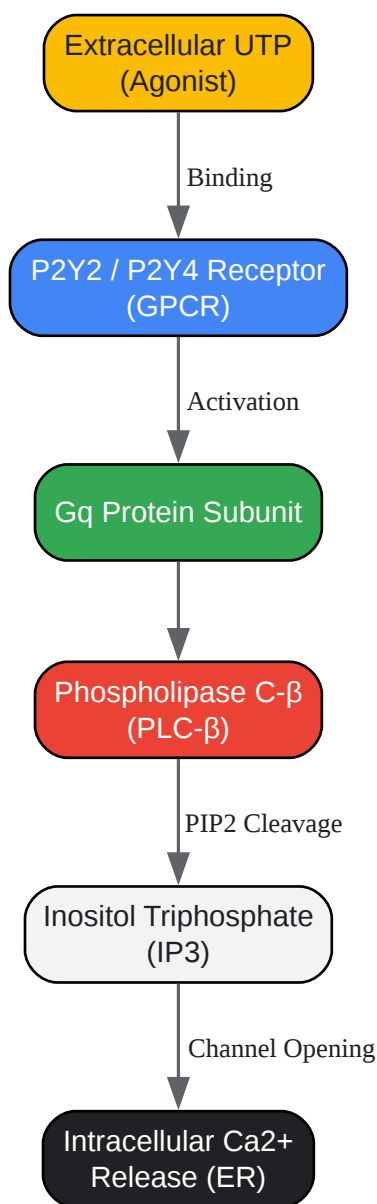
cannot retain highly polar triphosphates; HILIC provides superior retention and peak shape for nucleotides.

- Detection: Monitor the transition of endogenous UTP (m/z 483 → 159) versus the labeled standard (m/z 494 → 163) in negative ion mode.

Biological Signaling Mechanisms

Beyond its role as a building block for RNA, extracellular UTP is a potent signaling molecule. It acts as an agonist for the P2Y2 and P2Y4 purinergic receptors (G-protein coupled receptors)[7][8]. Using isotope-labeled UTP allows researchers to trace the degradation kinetics of the ligand via ectonucleotidases while simultaneously monitoring downstream signaling.

Upon binding to the P2Y2 receptor, UTP activates the Gqprotein subunit, which in turn stimulates Phospholipase C- β (PLC- β). This enzyme cleaves PIP2 into Inositol triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}) from the endoplasmic reticulum, influencing cellular processes such as vasodilation, cardiac ischemia response, and macrophage infiltration[7][8].



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Caption: Extracellular UTP signaling pathway via P2Y2/P2Y4 receptors leading to intracellular calcium release.

Conclusion

Uridine triphosphate 13C9, 15N2 sodium salt is an indispensable tool for modern biochemical analysis. Its precise isotopic enrichment and stabilized sodium salt formulation ensure robust performance in both high-resolution NMR structural studies and quantitative mass spectrometry. By adhering to the causality-driven protocols outlined in this guide—specifically

regarding magnesium stoichiometry in IVT and cryogenic quenching in metabolomics—researchers can guarantee high-fidelity, reproducible data.

References

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